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Compound of Interest

Compound Name: 6-Amino-5-chloronicotinic acid

Cat. No.: B1283278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
Amino-5-chloronicotinic acid, a substituted pyridine derivative of interest in medicinal
chemistry and drug development. Due to the limited availability of directly published
experimental spectra for this specific compound, this document presents a predictive analysis
based on established spectroscopic principles and data from analogous structures. The
information herein is intended to serve as a reference for the characterization and identification
of 6-Amino-5-chloronicotinic acid.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 6-Amino-5-chloronicotinic acid. These
predictions are derived from the analysis of its constituent functional groups—an aminopyridine
ring, a carboxylic acid, and a chloro substituent—and comparison with data from similar
molecules.

Table 1: Predicted 'H and **C NMR Spectral Data

The NMR spectra are predicted for a standard deuterated solvent such as DMSO-des. Chemical
shifts (0) are given in parts per million (ppm).
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Predicted
1H NMR Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
H-2 ~8.0-8.2 Doublet 1H Proton on C-2
H-4 ~7.8-8.0 Doublet 1H Proton on C-4
-NH:z ~6.5-7.5 Broad Singlet 2H Amino Protons
) Carboxylic Acid
-COOH ~12.0-13.0 Broad Singlet 1H
Proton
Predicted Chemical Shift .
13C NMR Assignment
(5, ppm)
C-2 ~145 - 150 Carbon adjacent to Nitrogen
Carboxylic Acid substituted
C-3 ~120 - 125
Carbon
C-4 ~135 - 140 Carbon adjacent to Chlorine
C-5 ~115-120 Chlorine substituted Carbon
C-6 ~155 - 160 Amino substituted Carbon
-COOH ~165 - 170 Carboxylic Acid Carbon

Table 2: Predicted Infrared (IR) Absorption Data

The IR spectrum is expected to show characteristic absorption bands for the primary amine,
carboxylic acid, and aromatic functionalities.
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
3400 - 3200 Medium, Broad N-H Stretching (Amine)
Stretching (Carboxylic
3300 - 2500 Strong, Very Broad O-H )
Acid)
Stretching (Carboxylic
1710 - 1680 Strong Cc=0 _
Acid)
) Ring Stretching
1620 - 1580 Medium C=C, C=N _
(Aromatic)
i Stretching (Carboxylic
1320 - 1210 Medium C-O _
Acid)
850 - 750 Strong C-ClI Stretching

Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a distinct molecular ion peak and characteristic
fragmentation patterns.

m/z Relative Abundance Assignment

[M]*, Molecular ion peak
172/174 High (presence of 3>Cl and 3’Cl

isotopes in a ~3:1 ratio)

155/157 Medium [M-OH]*
127/129 Medium [M-COOH]*
92 Medium [M-COOH-CI]*

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization
of 6-Amino-5-chloronicotinic acid.
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Synthesis of 6-Amino-5-chloronicotinic Acid

A potential synthetic route to 6-Amino-5-chloronicotinic acid can be adapted from
procedures for related aminonicotinic acids. A plausible approach involves the hydrolysis of a
corresponding ester, which can be synthesized from commercially available starting materials.

Step 1: Synthesis of Ethyl 6-amino-5-chloronicotinate This step would likely involve the reaction
of a suitable dichloropyridine precursor with an amine source, followed by esterification.

Step 2: Hydrolysis to 6-Amino-5-chloronicotinic acid

o Dissolve Ethyl 6-amino-5-chloronicotinate in a mixture of methanol and a 1N aqueous
solution of sodium hydroxide.

 Stir the reaction mixture at room temperature for approximately 18 hours.
e Remove the methanol under reduced pressure.

¢ Dilute the residue with water and acidify the solution to a pH of approximately 3 using a 2N
HCI solution.

e The resulting precipitate, 6-Amino-5-chloronicotinic acid, can be isolated by filtration or
centrifugation, washed with cold water, and dried under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of the dried 6-Amino-5-
chloronicotinic acid sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds) in an NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¢ H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more
scans will be necessary due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR)
accessory. Place a small amount of the solid sample directly onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1).
Collect a background spectrum of the empty ATR crystal prior to sample analysis. A typical
measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI).

o Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum
in positive or negative ion mode over a relevant mass-to-charge (m/z) range (e.g., 50-500).
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Visualized Workflows

The following diagrams illustrate the proposed synthetic pathway and the general workflow for
spectroscopic characterization.
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» To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-5-chloronicotinic Acid:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283278#spectroscopic-data-of-6-amino-5-
chloronicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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